N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide
Beschreibung
This compound is a sulfonamide derivative featuring a 2,3-dihydroindole core substituted at the 1-position with a 2,2-dimethylpropanoyl group and at the 6-position with a 3,4-dimethoxybenzenesulfonamide moiety. The dihydroindole scaffold is common in bioactive molecules due to its ability to interact with diverse biological targets, including enzymes and receptors. The sulfonamide group enhances solubility and may contribute to binding affinity through hydrogen bonding or electrostatic interactions .
Eigenschaften
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-21(2,3)20(24)23-11-10-14-6-7-15(12-17(14)23)22-29(25,26)16-8-9-18(27-4)19(13-16)28-5/h6-9,12-13,22H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAALUVZJYMLQHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
Molecular Structure
- Molecular Formula : C20H23N3O3S
- Molecular Weight : 353.4 g/mol
- CAS Number : 1058489-95-4
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
Pharmacological Profile
The compound has shown various biological activities, particularly in the field of neuropharmacology. Studies indicate that it possesses anticonvulsant properties, which are crucial for developing treatments for epilepsy and other seizure disorders.
Anticonvulsant Activity
Research has demonstrated that related compounds exhibit significant anticonvulsant activity through mechanisms involving GABA receptor modulation. For example, a study highlighted the synthesis of pharmacophoric hybrids that showed improved lipophilicity and effective penetration of the blood-brain barrier, leading to promising results in seizure threshold tests using animal models .
The proposed mechanism of action for this compound involves:
- GABA-Mediation : The compound appears to enhance GABAergic transmission, which is critical in controlling neuronal excitability.
- Lipophilicity : Increased lipophilicity aids in crossing the blood-brain barrier effectively, enhancing its therapeutic potential in central nervous system disorders.
Case Studies
-
Study on Anticonvulsant Efficacy :
- A series of compounds similar to the target compound were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock-induced seizure (MES) model.
- The results indicated that compounds with structural similarities demonstrated significant efficacy without neurotoxicity at therapeutic doses .
-
Neurotoxicity Assessment :
- In assessing neurotoxic effects, compounds were tested across various dosages to establish a safety profile.
- Findings suggested that while effective as anticonvulsants, careful consideration is required regarding dose management to mitigate potential neurotoxic effects.
Recent Developments
Recent studies have focused on optimizing the chemical structure of sulfonamide derivatives to enhance their pharmacological profiles. Modifications aimed at increasing selectivity for GABA receptors have shown promise in preclinical trials.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other sulfonamide derivatives reveals:
| Compound Name | Anticonvulsant Activity | Lipophilicity | Neurotoxicity Risk |
|---|---|---|---|
| This compound | High | Moderate | Low |
| Related Compound A | Moderate | High | Moderate |
| Related Compound B | High | Low | High |
Vergleich Mit ähnlichen Verbindungen
Structural Analog: BG02374 (N-[1-(2,2-Dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-4-fluoro-2-methylbenzene-1-sulfonamide)
Key Differences :
- Substituents on the Benzene Ring : The target compound has 3,4-dimethoxy substituents, whereas BG02374 features a 4-fluoro-2-methyl group.
Implications :
- The 3,4-dimethoxy groups in the target compound may increase steric bulk and electron-donating effects compared to the electron-withdrawing fluoro and methyl groups in BG02374. This could influence solubility, metabolic stability, or binding to hydrophobic pockets in target proteins .
| Property | Target Compound | BG02374 |
|---|---|---|
| Benzene Substituents | 3,4-dimethoxy | 4-fluoro-2-methyl |
| Molecular Formula | C₂₂H₂₅N₂O₅S (inferred) | C₂₀H₂₃FN₂O₃S |
| Molecular Weight | ~435-450 g/mol (estimated) | 390.47 g/mol |
| Potential Bioactivity | Not explicitly reported | Not explicitly reported |
Analog from GPCR/Ion Channel Research: JNJ5207787
Structure: N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-[1-(2-cyclopentylethyl)piperidin-4-yl]acrylamide .
Comparison :
- Core Scaffold : Both compounds share a 2,3-dihydroindole core.
- Substituents : The target compound has a sulfonamide group, while JNJ5207787 contains an acrylamide linker and a piperidine-cyclopentylethyl moiety.
- Functional Groups : The sulfonamide in the target compound contrasts with JNJ5207787’s acrylamide and nitrile groups, suggesting divergent target selectivity (e.g., sulfonamides often target carbonic anhydrases or kinases, while acrylamides may modulate GPCRs) .
Additional Analogs from Sulfonamide Libraries
- N-(2-Methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide : Features a benzodioxine ring instead of dihydroindole, which may reduce planarity and alter pharmacokinetic properties .
Research Findings and Methodological Considerations
- Cytotoxicity Screening: The SRB (sulforhodamine B) assay, a standard method for evaluating anticancer activity, could theoretically assess the target compound’s cytotoxicity.
- Structural Activity Relationships (SAR): Electron-donating groups (e.g., methoxy) may enhance binding to polar residues in enzymatic active sites. Bulky substituents (e.g., 2,2-dimethylpropanoyl) could improve metabolic stability by shielding labile bonds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
